



Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-(Methylthio)quinazoline

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Compound of Interest		
Compound Name:	4-(Methylthio)quinazoline	
Cat. No.:	B15071270	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of **4-(methylthio)quinazoline** derivatives, focusing on their potential as anticancer and antibacterial agents. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are included to facilitate further research and development in this area.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1] The 4- (methylthio)quinazoline scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. This document outlines the key SAR findings for this class of compounds and provides detailed methodologies for their synthesis and evaluation.

Structure-Activity Relationship (SAR) Insights

The biological activity of **4-(methylthio)quinazoline** derivatives is significantly influenced by the nature and position of substituents on the quinazoline core and the phenyl ring.



Anticancer Activity

The anticancer activity of **4-(methylthio)quinazoline** derivatives is often attributed to their ability to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cell proliferation and survival.[2][3]

Key SAR observations for anticancer activity:

- Substitution at the 4-position: The presence of a methylthiophenyl group at the 4-position of the quinazoline ring has been shown to be favorable for antiproliferative activity. For instance, a derivative with a 4-methylthiophenyl group exhibited a potent inhibitory concentration (IC50) of 0.34 µM against the A549 lung cancer cell line.[4]
- Modifications on the Quinazoline Core: The introduction of electron-donating groups at the 6 and 7-positions of the quinazoline ring can enhance the anticancer activity of the compounds.[2]
- Kinase Inhibition: Many quinazoline derivatives exert their anticancer effects by inhibiting EGFR tyrosine kinase.[2][3] The N-1 and N-3 atoms of the quinazoline ring are crucial for binding to the hinge region of the ATP-binding site of EGFR.

Antibacterial Activity

Quinazolinone derivatives, structurally related to **4-(methylthio)quinazoline**, have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.

Key SAR observations for antibacterial activity:

- Substitutions on the Quinazolinone Ring: The nature of substituents on the quinazolinone scaffold plays a critical role in determining the antibacterial potency.
- Activity against Staphylococcus aureus: Several quinazolin-2,4-dione derivatives have shown significant activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 11 to 16 mg/mL.[5]

Quantitative Data Summary



The following tables summarize the quantitative data for the biological activity of selected **4- (methylthio)quinazoline** and related derivatives.

Table 1: Anticancer Activity of 4-Substituted Quinazoline Derivatives

Compound ID	4-Substituent	Cell Line	IC50 (μM)	Reference
1q	4- Methylthiophenyl	A549 (Lung)	0.34	[4]
1a	Phenyl	A549 (Lung)	0.27	[4]
1f	4-Ethoxyphenyl	A549 (Lung)	0.30	[4]
12	Thiophene-2- ylmethanamine	A431	3.4	[2]

Table 2: Antibacterial Activity of Quinazolin-2,4-dione Derivatives

Compound ID	Bacterial Strain	MIC (mg/mL)	Reference
2a	S. aureus	16	[5]
2c	S. aureus	11	[5]
3c	S. aureus	12	[5]
2b	S. haemolyticus	10	[5]

Experimental Protocols General Synthesis of 2,4-Disubstituted Quinazoline Derivatives

This protocol describes a general method for the synthesis of 2,4-disubstituted quinazolines, which can be adapted for the synthesis of **4-(methylthio)quinazoline** analogs.[6]

Materials:

Substituted 2-aminobenzonitrile



- Grignard reagent (e.g., methylmagnesium bromide)
- Anhydrous solvent (e.g., THF, diethyl ether)
- Reagents for subsequent modifications (e.g., methyl mercaptan or a suitable sulfur nucleophile)
- Standard laboratory glassware and equipment

Procedure:

- Step 1: Synthesis of the Quinazolinone Intermediate:
 - Dissolve the substituted 2-aminobenzonitrile in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Slowly add the Grignard reagent at a controlled temperature (e.g., 0 °C).
 - Allow the reaction to warm to room temperature and stir for the specified time.
 - Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
 - Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
 - Purify the intermediate by column chromatography.
- Step 2: Introduction of the Thioether Group:
 - The intermediate from Step 1 can be converted to a 4-chloroquinazoline derivative using a chlorinating agent (e.g., phosphorus oxychloride).[6]
 - The 4-chloroquinazoline is then reacted with a sulfur nucleophile, such as sodium thiomethoxide, to introduce the methylthio group at the 4-position.
- Step 3: Further Modifications (Optional):



 Additional functional groups can be introduced on the quinazoline ring or the phenyl substituent using standard organic synthesis techniques.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO, isopropanol with HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value for each compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

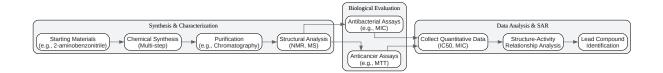
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Bacterial growth medium (e.g., Mueller-Hinton Broth)
- Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well plates
- Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

- Serial Dilution: Prepare serial dilutions of the synthesized compounds in the bacterial growth medium in a 96-well plate.
- Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (medium only) controls.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.



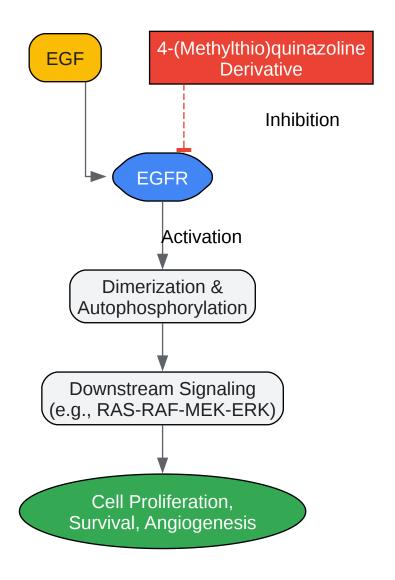
Visualizations



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Caption: General workflow for SAR studies of 4-(methylthio)quinazoline.





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Caption: Inhibition of the EGFR signaling pathway by **4-(methylthio)quinazoline**.

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